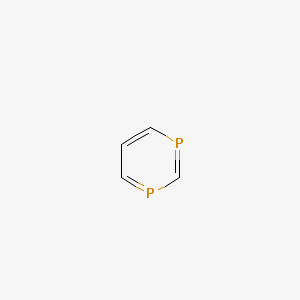propanedinitrile CAS No. 647840-06-0](/img/structure/B12583687.png)
[(6-Chloropyridin-2-yl)methyl](ethyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloropyridin-2-yl)methylpropanedinitrile is a chemical compound characterized by the presence of a chloropyridine ring attached to a propanedinitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 6-chloropyridine with ethyl propanedinitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of (6-Chloropyridin-2-yl)methylpropanedinitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloropyridin-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
(6-Chloropyridin-2-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-Chloropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(6-Chloropyridin-3-yl)methyl]methylamine: Similar structure with a methylamine group instead of propanedinitrile.
2-Chloro-5-(methylaminomethyl)pyridine: Contains a methylaminomethyl group attached to the chloropyridine ring.
Uniqueness
(6-Chloropyridin-2-yl)methylpropanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
647840-06-0 |
|---|---|
Formule moléculaire |
C11H10ClN3 |
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
2-[(6-chloropyridin-2-yl)methyl]-2-ethylpropanedinitrile |
InChI |
InChI=1S/C11H10ClN3/c1-2-11(7-13,8-14)6-9-4-3-5-10(12)15-9/h3-5H,2,6H2,1H3 |
Clé InChI |
ROSCGMMWEXBKBM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=NC(=CC=C1)Cl)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12583612.png)
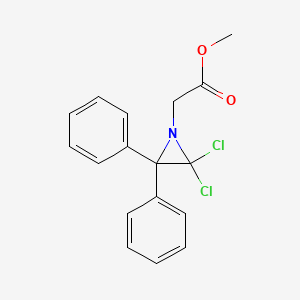
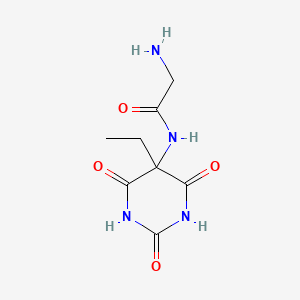
![1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene](/img/structure/B12583633.png)

![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
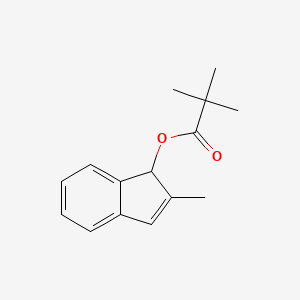
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
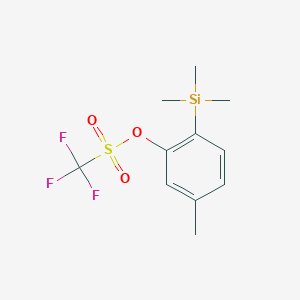
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
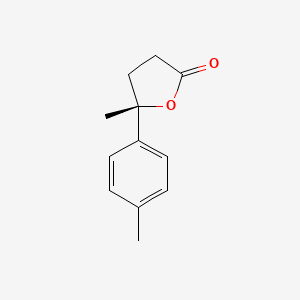
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
